CGP-74514

Description

Properties

IUPAC Name |

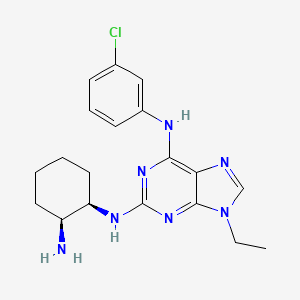

2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN7/c1-2-27-11-22-16-17(23-13-7-5-6-12(20)10-13)25-19(26-18(16)27)24-15-9-4-3-8-14(15)21/h5-7,10-11,14-15H,2-4,8-9,21H2,1H3,(H2,23,24,25,26)/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBSBSOBZHXMHI-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C(N=C(N=C21)NC3CCCCC3N)NC4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=NC2=C(N=C(N=C21)N[C@@H]3CCCC[C@@H]3N)NC4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801018068 | |

| Record name | rel-N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190653-73-7 | |

| Record name | CGP-74514 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190653737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGP-74514 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LQ52UF48A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of CGP-74514A in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP-74514A is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1) that has demonstrated significant anti-cancer activity in various preclinical models. Its primary mechanism of action revolves around the disruption of cell cycle progression, leading to cell cycle arrest and the induction of apoptosis. This technical guide provides an in-depth analysis of the molecular pathways affected by CGP-74514A, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding of its therapeutic potential.

Introduction

The cell division cycle is a tightly regulated process orchestrated by a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs). Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cellular proliferation. CDK1, in complex with Cyclin B, is a key regulator of the G2/M transition and mitotic entry. Consequently, inhibitors targeting CDK1, such as CGP-74514A, have emerged as promising therapeutic agents. This document elucidates the intricate mechanisms through which CGP-74514A exerts its cytotoxic effects on cancer cells.

Core Mechanism of Action: CDK1 Inhibition

CGP-74514A functions as an ATP-competitive inhibitor of CDK1, effectively blocking its kinase activity. This inhibition disrupts the G2/M checkpoint, preventing cancer cells from entering mitosis and ultimately leading to cell cycle arrest and apoptosis.

Effects on Cell Cycle Progression

At lower concentrations (e.g., 1 µM), CGP-74514A primarily induces a G2/M cell cycle arrest in leukemia cells[1]. However, at higher concentrations (≥3 µM), the compound potently triggers apoptosis[1]. This dual effect highlights a concentration-dependent switch in the cellular response to CDK1 inhibition.

The inhibition of CDK1 by CGP-74514A leads to a cascade of downstream effects on key cell cycle regulatory proteins:

-

p34(CDC2) Dephosphorylation: Treatment with CGP-74514A results in the dephosphorylation of p34(CDC2), the catalytic subunit of the CDK1/Cyclin B complex, which is indicative of its inactivation[1][2].

-

Retinoblastoma Protein (pRb) Modulation: CGP-74514A induces an early (within 2 hours) dephosphorylation of the retinoblastoma protein (pRb), a critical tumor suppressor that controls the G1/S transition. This is followed by the subsequent degradation of pRb[1][2]. Interestingly, CGP-74514A does not appear to block pRb phosphorylation at CDK2- and CDK4-specific sites, suggesting a selective effect on CDK1-mediated phosphorylation[1][2].

-

Modulation of Cell Cycle Regulators: Exposure to CGP-74514A leads to an increase in the expression of the CDK inhibitor p21(CIP1) and the degradation of another CDK inhibitor, p27(KIP1)[1][2]. Furthermore, the expression of the transcription factor E2F1, which is crucial for S-phase entry, is diminished[1][2].

Induction of Apoptosis

A key consequence of potent CDK1 inhibition by CGP-74514A is the induction of programmed cell death, or apoptosis, in a variety of cancer cell lines.

Apoptotic Response in Leukemia Cells

In human leukemia cell lines such as U937, HL-60, and others, CGP-74514A is a potent inducer of apoptosis. An 18-hour exposure to 5 µM CGP-74514A resulted in apoptosis in 30-95% of cells across different leukemia lines[1][2]. In U937 cells, apoptosis becomes apparent within 4 hours of treatment with 5 µM CGP-74514A and approaches 100% by 24 hours[1][2].

Mitochondrial Pathway of Apoptosis

CGP-74514A primarily triggers the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by:

-

Mitochondrial Damage: Treatment with CGP-74514A leads to a loss of mitochondrial membrane potential (Δψm)[1][2].

-

Caspase Activation: The compound induces the activation of caspase-9, the initiator caspase of the mitochondrial pathway, and subsequent degradation of Poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis[1][2].

-

Role of Bcl-2 Family Proteins: The apoptotic effects of CGP-74514A can be substantially blocked by the ectopic expression of anti-apoptotic Bcl-2 family members, such as Bcl-2 and Bcl-xL, further confirming the involvement of the mitochondrial pathway[1][2].

Sensitization to TRAIL-Induced Apoptosis via XIAP Reduction

An important mechanism contributing to the anti-cancer efficacy of CGP-74514A is its ability to sensitize cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis. This is particularly relevant in TRAIL-resistant breast cancer cells[3][4][5].

The key molecular event in this sensitization is the reduction of the cytosolic levels of the X-linked inhibitor of apoptosis protein (XIAP)[3][4][5]. XIAP is an endogenous inhibitor of caspases, and its downregulation lowers the threshold for apoptosis induction. Small interfering RNA (siRNA)-mediated knockdown of XIAP has been shown to mimic the sensitizing effect of CGP-74514A, confirming that the reduction of XIAP is a critical component of its mechanism of action in this context[3][4].

Quantitative Data Summary

| Parameter | Value | Cell Line(s) | Reference |

| CDK1 IC50 | 25 nM | - | - |

| Apoptosis Induction | 30-95% | U937, HL-60, KG-1, CCRF-CEM, Raji, THP | [1][2] |

| ~100% at 24h | U937 | [1][2] | |

| Concentration for G2/M Arrest | 1 µM | Leukemia cells | [1] |

| Concentration for Apoptosis | ≥3 µM | Leukemia cells | [1] |

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the following provides a general overview of the methodologies typically employed in such research.

Cell Culture and Drug Treatment

Cancer cell lines (e.g., U937, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded at a specific density and allowed to adhere (for adherent cells) before treatment with various concentrations of CGP-74514A for specified time periods.

Western Blot Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., CDK1, pRb, XIAP, Caspase-9, PARP, β-actin) overnight at 4°C. After washing, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Flow Cytometry)

-

Cell Staining: Cells are harvested, washed, and resuspended in binding buffer.

-

Annexin V and Propidium Iodide (PI) Staining: Cells are stained with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.

-

Flow Cytometry: Stained cells are analyzed on a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

CGP-74514A is a potent CDK1 inhibitor that effectively induces cell cycle arrest and apoptosis in cancer cells. Its multifaceted mechanism of action, involving the direct inhibition of CDK1, modulation of key cell cycle and apoptotic proteins, and sensitization to TRAIL-induced apoptosis through the downregulation of XIAP, makes it a compelling candidate for further investigation in cancer therapy. The quantitative data and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of CGP-74514A.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Induction of apoptosis in human leukemia cells by the CDK1 inhibitor CGP74514A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CGP74514A enhances TRAIL-induced apoptosis in breast cancer cells by reducing X-linked inhibitor of apoptosis protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. CGP74514A Enhances TRAIL-induced Apoptosis in Breast Cancer Cells by Reducing X-linked Inhibitor of Apoptosis Protein | Anticancer Research [ar.iiarjournals.org]

The Role of CGP-74514A in Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP-74514A is a potent, cell-permeable, and ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), originally identified as a selective inhibitor of CDK1/cyclin B. Subsequent research has revealed a broader kinase inhibitory profile, suggesting its classification as a pan-CDK inhibitor. This technical guide provides an in-depth analysis of the function of CGP-74514A in cell cycle regulation, its mechanism of action, and its effects on key cellular pathways. We present a comprehensive summary of its kinase selectivity, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates.

Introduction

The eukaryotic cell cycle is a tightly regulated process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). The sequential activation of different CDK-cyclin complexes drives the progression through the distinct phases of the cell cycle: G1, S, G2, and M. Dysregulation of CDK activity is a hallmark of many human cancers, making CDKs attractive targets for therapeutic intervention.

CGP-74514A is a 2,6,9-trisubstituted purine derivative that has been instrumental in elucidating the roles of CDKs in cell cycle control. Initially characterized as a highly selective inhibitor of CDK1/cyclin B, the primary driver of the G2/M transition, further studies have demonstrated its activity against other CDKs, albeit at varying potencies. This guide will delve into the multifaceted role of CGP-74514A as a tool for studying cell cycle regulation and as a potential therapeutic agent.

Mechanism of Action

CGP-74514A exerts its biological effects primarily through the competitive inhibition of the ATP-binding pocket of CDKs. By occupying this site, it prevents the transfer of the gamma-phosphate from ATP to the kinase's protein substrates, thereby blocking their phosphorylation and downstream signaling. The primary target of CGP-74514A is the CDK1/cyclin B complex, which is essential for entry into mitosis.

Inhibition of CDK1/cyclin B by CGP-74514A leads to a robust cell cycle arrest at the G2/M boundary. This arrest prevents cells from entering mitosis, and prolonged inhibition can trigger the intrinsic apoptotic pathway, leading to programmed cell death.

Kinase Selectivity Profile

While initially lauded for its selectivity for CDK1, broader kinase profiling has revealed that CGP-74514A inhibits a range of CDKs and other kinases, particularly at higher concentrations. This promiscuity is an important consideration for its use as a research tool and for its potential therapeutic applications.

| Kinase Target | IC₅₀ (nM) | Reference(s) |

| CDK1/cyclin B | 25 | [1][2] |

| CDK2/cyclin A | Potent inhibition reported | [3] |

| CDK5/p25 | Potent inhibition reported | [3] |

| CDK4 | Inhibition reported | [3] |

| CDK7 | Inhibition reported | [3] |

| CDK9 | Inhibition reported | [3] |

| PKCα | 6,100 | [1] |

| PKA | 125,000 | [1] |

| EGFR | >10,000 | [1] |

Table 1: Inhibitory activity of CGP-74514A against a panel of kinases. The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Cellular Effects of CGP-74514A

The primary cellular consequence of CGP-74514A treatment is a dose-dependent arrest of the cell cycle at the G2/M transition. This is followed by the induction of apoptosis.

G2/M Cell Cycle Arrest

At concentrations around 1 µM, CGP-74514A effectively blocks the activity of CDK1/cyclin B, preventing the phosphorylation of key substrates required for mitotic entry. This leads to an accumulation of cells in the G2 phase of the cell cycle.

Induction of Apoptosis

Prolonged G2/M arrest induced by CGP-74514A triggers the intrinsic pathway of apoptosis. This is characterized by mitochondrial damage and the activation of caspase-9 and subsequent cleavage of PARP.[2]

Signaling Pathways Modulated by CGP-74514A

CGP-74514A influences several key signaling pathways that regulate cell cycle progression and apoptosis.

References

CGP-74514: A Selective CDK1 Inhibitor - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP-74514, also known as CGP74514A, is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1] Initially identified for its high affinity for the CDK1/Cyclin B complex, it has become a valuable tool for studying the cellular processes regulated by CDK1, including cell cycle progression, mitosis, and apoptosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory activity, effects on cellular signaling pathways, and detailed experimental protocols for its characterization. While originally highlighted for its CDK1 selectivity, emerging evidence suggests a broader activity profile against other cyclin-dependent kinases, positioning it as a pan-CDK inhibitor.[2]

Core Properties of this compound

| Property | Description | Reference |

| Primary Target | Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B | [1] |

| Mechanism of Action | ATP-competitive, reversible inhibitor | [1] |

| Chemical Formula | C₁₉H₂₄ClN₇ | [3] |

| Molecular Weight | 385.89 g/mol | [3] |

| CAS Number | 190654-01-4 | [1] |

| Solubility | Soluble in DMSO |

Quantitative Inhibitory Activity

This compound exhibits high potency against CDK1, with significant selectivity over some other common kinases. However, broader kinase profiling has revealed inhibitory activity against other CDKs.

Table 1: IC₅₀ Values of this compound against various kinases

| Kinase | IC₅₀ | Reference |

| CDK1/Cyclin B | 25 nM | [1] |

| PKCα | 6.1 µM | [1] |

| PKA | 125 µM | [1] |

| EGFR | >10 µM | [1] |

Note: Further studies indicate inhibitory activity against CDK2, CDK5, CDK4, CDK7, and CDK9, suggesting a pan-CDK inhibitor profile.[2]

Cellular Effects of this compound

Treatment of cancer cell lines with this compound induces a range of cellular effects, primarily centered around cell cycle arrest and apoptosis.

Table 2: Cellular Effects of this compound in Cancer Cell Lines

| Cell Line | Concentration | Time | Effect | Reference |

| Human Leukemia (U937) | 5 µM | 4 hours | Onset of apoptosis | [4] |

| 5 µM | 18 hours | 30-95% apoptosis in various leukemia lines | [4] | |

| 5 µM | 24 hours | ~100% apoptosis | [4] | |

| ≥ 3 µM | 18 hours | Significant apoptosis | [4] | |

| Hepatocellular Carcinoma (HepG2) | 5 µM | 8 hours | Slight increase in G2/M phase cells | [5] |

| 5 µM | 24 hours | Accumulation of cells in G2/M phase | [5] | |

| 5 µM | 48 hours | 8-fold increase in apoptotic cells | [5] |

Signaling Pathways Modulated by this compound

This compound-mediated inhibition of CDK1 triggers a cascade of downstream signaling events that ultimately lead to cell cycle arrest and apoptosis.

CDK1 Inhibition and Cell Cycle Arrest

The primary mechanism of action of this compound is the direct inhibition of CDK1. CDK1, in complex with Cyclin B, is a key driver of the G2/M transition and progression through mitosis. Inhibition of CDK1 by this compound leads to an accumulation of cells in the G2/M phase of the cell cycle.[5] This is accompanied by downstream effects on key cell cycle regulatory proteins.

Modulation of Cell Cycle Regulatory Proteins

Treatment with this compound leads to complex changes in the expression and phosphorylation status of several key proteins involved in cell cycle control.[4][6]

-

pRb (Retinoblastoma protein): Early dephosphorylation of pRb is observed, followed by its degradation.[4]

-

E2F1: Expression of the transcription factor E2F1 is diminished.[4]

-

p21 (CIP1): Expression of the CDK inhibitor p21 is increased.[4]

-

p27 (KIP1): Degradation of the CDK inhibitor p27 is observed.[4]

-

Cyclin B1: Downregulation of Cyclin B1 protein levels.[5]

-

p53: Stabilization of p53 protein levels.[5]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines.[4][5] The apoptotic cascade is initiated through mitochondrial damage, leading to the activation of caspases.

-

Mitochondrial Damage: Loss of mitochondrial membrane potential (ΔΨm) is an early event.[4]

-

Cytochrome c and Smac/DIABLO Release: These pro-apoptotic factors are released from the mitochondria into the cytosol.[4]

-

Caspase Activation: Activation of caspase-9 (initiator caspase) and subsequent activation of executioner caspases, leading to PARP degradation.[4][7]

-

Bcl-2 Family: The anti-apoptotic protein Bcl-2 is downregulated.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. The following are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against CDK1.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

Dilute recombinant human CDK1/Cyclin B1 enzyme to the desired concentration (e.g., 1 ng/µL) in kinase buffer.

-

Prepare a stock solution of the substrate, Histone H1, at a concentration of 0.2 µg/µL in kinase buffer.

-

Prepare a stock solution of ATP at 50 µM in kinase buffer.

-

Prepare serial dilutions of this compound in kinase buffer.

-

-

Reaction Setup:

-

In a 384-well white plate, add the test compound (this compound) at various concentrations.

-

Add the CDK1/Cyclin B1 enzyme and Histone H1 substrate to each well.

-

Include controls: a positive control (enzyme and substrate without inhibitor) and a negative control (substrate without enzyme).

-

-

Reaction Initiation and Incubation:

-

Initiate the kinase reaction by adding the ATP solution to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

-

Detection:

-

Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay (Promega). This involves adding a reagent to deplete unused ATP and then another reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

-

-

Data Analysis:

-

Measure luminescence using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[8]

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on the cell cycle distribution of a cancer cell line.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HepG2) in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentration of this compound (e.g., 5 µM) or vehicle control (DMSO) for various time points (e.g., 8 and 24 hours).[5]

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software (e.g., ModFit LT) to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol details the detection and quantification of apoptosis induced by this compound using Annexin V-FITC and PI double staining followed by flow cytometry.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells (e.g., U937 leukemia cells) to the desired density.

-

Treat the cells with this compound at various concentrations (e.g., 0-10 µM) for a specified duration (e.g., 18 hours).[4]

-

-

Cell Staining:

-

Flow Cytometry Analysis:

-

Add additional 1X Annexin V binding buffer to each sample.

-

Analyze the stained cells by flow cytometry within one hour.

-

Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.

-

Western Blot Analysis of Cell Cycle Proteins

This protocol describes the detection of changes in the expression and phosphorylation status of key cell cycle regulatory proteins following treatment with this compound.

Methodology:

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound as described previously.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., pRb, E2F1, p21, p27, Cyclin B1, p53, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize by autoradiography or a digital imaging system.[4]

-

Conclusion

This compound is a valuable chemical probe for investigating the roles of CDKs, particularly CDK1, in cellular processes. Its ability to induce G2/M cell cycle arrest and apoptosis in cancer cells highlights its potential as a lead compound for anticancer drug development. The detailed understanding of its mechanism of action and the availability of robust experimental protocols for its characterization are essential for advancing research in this area. Further investigation into its broader CDK inhibitory profile will provide a more complete picture of its therapeutic potential and off-target effects.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. CGP74514A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. CGP 74514A | Cyclin-dependent kinase 1 (CDK1) inhibitor | Hello Bio [hellobio.com]

- 4. tandfonline.com [tandfonline.com]

- 5. jofamericanscience.org [jofamericanscience.org]

- 6. Induction of apoptosis in human leukemia cells by the CDK1 inhibitor CGP74514A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CGP-74514A hydrochloride | CDK1 inhibitor | Probechem Biochemicals [probechem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. abpbio.com [abpbio.com]

- 10. kumc.edu [kumc.edu]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

The Role of CGP-74514 in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cyclin-dependent kinase 1 (CDK1) inhibitor, CGP-74514, and its significant role in the induction of apoptosis. The document collates key findings, presents quantitative data in a structured format, details relevant experimental methodologies, and illustrates the underlying molecular pathways.

Introduction

This compound is a potent and selective inhibitor of CDK1, a key regulator of cell cycle progression.[1][2] Its ability to induce programmed cell death, or apoptosis, has made it a subject of interest in cancer research. Dysregulation of the cell cycle is a hallmark of cancer, and targeting critical cell cycle kinases like CDK1 presents a promising therapeutic strategy.[2][3] This guide explores the mechanisms by which this compound triggers apoptotic cell death in cancer cells.

Mechanism of Action

This compound primarily functions by inhibiting the kinase activity of CDK1. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest, primarily at the G2/M phase, and subsequently inducing apoptosis.[2] The compound has demonstrated efficacy in various cancer cell lines, including leukemia and liver cancer.[2][4]

Signaling Pathways of this compound-Induced Apoptosis

The apoptotic cascade initiated by this compound is multifaceted, involving the modulation of various cell cycle and apoptosis regulatory proteins. The process can be broadly categorized into upstream events involving cell cycle arrest and downstream events leading to mitochondrial-mediated apoptosis.

Induction of Cell Cycle Arrest

Upon treatment with this compound, cancer cells exhibit a marked accumulation in the G2/M phase of the cell cycle.[2] This arrest is a direct consequence of CDK1 inhibition and is associated with several key molecular changes:

-

Downregulation of Cyclin B1: this compound treatment leads to a significant reduction in the protein levels of Cyclin B1, the regulatory partner of CDK1.[2]

-

Dephosphorylation of p34(CDC2): The inhibitor promotes the dephosphorylation of p34(CDC2), the catalytic subunit of the CDK1/Cyclin B1 complex.[4]

-

Alterations in Cell Cycle Regulatory Proteins: Treatment with this compound results in increased expression of p21(CIP1) and degradation of p27(KIP1).[1][4] Additionally, it leads to diminished expression of the transcription factor E2F1 and dephosphorylation followed by degradation of the retinoblastoma protein (pRb).[4]

-

Chk1 Downregulation and p53 Stabilization: In HepG2 liver cancer cells, this compound has been shown to downregulate Chk1 and stabilize p53 protein levels.[2]

Induction of Mitochondrial-Mediated Apoptosis

The cell cycle arrest induced by this compound is followed by the activation of the intrinsic apoptotic pathway, characterized by mitochondrial damage and subsequent caspase activation.

-

Mitochondrial Damage: A key event is the loss of mitochondrial membrane potential (Δψm), which is a hallmark of mitochondrial-mediated apoptosis.[4]

-

Regulation of Bcl-2 Family Proteins: this compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2.[2] Ectopic expression of Bcl-2 or Bcl-xL has been shown to substantially block this compound-mediated apoptosis.[4] In breast cancer cells, this compound can also reduce the levels of the X-linked inhibitor of apoptosis protein (XIAP), sensitizing the cells to TRAIL-induced apoptosis.[5]

-

Cytochrome c and Smac/DIABLO Release: The mitochondrial damage leads to the release of cytochrome c and Smac/DIABLO from the mitochondria into the cytosol.[4]

-

Caspase Activation and PARP Cleavage: The release of cytochrome c triggers the activation of caspase-9, which in turn activates downstream effector caspases like caspase-3.[1][4] This caspase cascade ultimately leads to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][4] The pan-caspase inhibitor Boc-fmk and the caspase-8 inhibitor IETD-fmk have been shown to oppose this compound-induced caspase-9 activation and PARP degradation.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound.

Table 1: Inhibitory Activity of this compound

| Target | IC50 | Reference |

| CDK1 | 25 nM | [1] |

Table 2: Apoptosis Induction by this compound in Human Leukemia Cell Lines

| Cell Line | Concentration | Time (hr) | % Apoptotic Cells | Reference |

| U937 | 5 µM | 4 | Apparent | [4] |

| U937 | 5 µM | 24 | ~100% | [4] |

| Multiple Lines* | 5 µM | 18 | 30-95% | [4] |

*Multiple leukemia cell lines include U937, HL-60, KG-1, CCRF-CEM, Raji, and THP.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound-induced apoptosis are provided below.

Cell Culture and Treatment

-

Cell Lines: Human leukemia cell lines (e.g., U937, HL-60) or other cancer cell lines (e.g., HepG2) are maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are seeded at a predetermined density and treated with the desired concentration of this compound (e.g., 5 µM) for various time points as indicated in the specific assay.

Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Harvesting: After treatment, both adherent and suspension cells are collected. Adherent cells are first detached using trypsin-EDTA.

-

Washing: Cells are washed twice with cold PBS.

-

Resuspension: The cell pellet is resuspended in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to 100 µL of the cell suspension.

-

Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Analysis: 400 µL of 1X Annexin V Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour.

Western Blot Analysis for Protein Expression

This technique is used to detect changes in the expression levels of specific proteins.

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, PARP, Cyclin B1, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Measurement of Mitochondrial Membrane Potential (Δψm)

The loss of Δψm can be assessed using cationic fluorescent dyes such as JC-1.

-

Cell Preparation: Cells are treated with this compound as described.

-

Staining: Cells are incubated with JC-1 staining solution for 15-30 minutes at 37°C.

-

Washing: Cells are washed with PBS.

-

Analysis: The fluorescence is measured by flow cytometry. In healthy cells with high Δψm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low Δψm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in Δψm.

Conclusion

This compound is a potent inducer of apoptosis in cancer cells, acting through the specific inhibition of CDK1. Its mechanism of action involves the induction of G2/M cell cycle arrest, followed by the activation of the mitochondrial-mediated apoptotic pathway. The detailed understanding of its molecular targets and signaling cascades provides a strong rationale for its further investigation as a potential therapeutic agent in oncology. The experimental protocols outlined in this guide offer a framework for researchers to further explore the anti-cancer properties of this compound and similar compounds.

References

- 1. CGP-74514A hydrochloride | CDK1 inhibitor | Probechem Biochemicals [probechem.com]

- 2. jofamericanscience.org [jofamericanscience.org]

- 3. mdpi.com [mdpi.com]

- 4. Induction of apoptosis in human leukemia cells by the CDK1 inhibitor CGP74514A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CGP74514A enhances TRAIL-induced apoptosis in breast cancer cells by reducing X-linked inhibitor of apoptosis protein - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: CGP-74514 and its Effects on G2/M Phase Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP-74514 is a potent and selective, cell-permeable inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the G2/M transition in the cell cycle. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound induces G2/M phase arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. The primary mechanism of action involves the inhibition of the CDK1/Cyclin B complex, leading to the prevention of mitotic entry. This guide consolidates current knowledge to serve as a valuable resource for researchers investigating cell cycle control and for professionals in the field of oncology drug development.

Introduction

The cell division cycle is a fundamental process orchestrated by a series of regulatory proteins, among which Cyclin-Dependent Kinases (CDKs) play a pivotal role. CDK1, in complex with its regulatory subunit Cyclin B, is the master regulator of the G2/M transition. Dysregulation of CDK1 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. This compound has emerged as a highly selective inhibitor of CDK1, demonstrating the ability to arrest the cell cycle at the G2/M phase and, in some contexts, induce apoptosis.[1] This document details the molecular interactions and cellular consequences of this compound treatment, with a focus on its role in G2/M arrest.

Mechanism of Action: Inhibition of CDK1 and Downstream Effects

This compound exerts its primary effect through the competitive inhibition of ATP binding to CDK1, with a reported IC50 of 25 nM.[1] This direct inhibition of CDK1 kinase activity disrupts the phosphorylation of a multitude of downstream substrates essential for mitotic entry. The key molecular events following this compound treatment are outlined below.

Core Mechanism: CDK1/Cyclin B Inhibition

The transition from G2 to M phase is triggered by the activation of the CDK1/Cyclin B complex. This activation is a multi-step process that includes the dephosphorylation of CDK1 at Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) by the phosphatase Cdc25C. This compound, by inhibiting CDK1, maintains the phosphorylated, inactive state of the CDK1/Cyclin B complex, thereby preventing the cell from entering mitosis.

Downstream Signaling Cascade

The inhibition of CDK1 by this compound initiates a cascade of events that collectively enforce the G2/M checkpoint:

-

Dephosphorylation of p34(CDC2): Treatment with this compound leads to the dephosphorylation of p34(CDC2), which is the catalytic subunit of the CDK1/Cyclin B complex. This is a direct consequence of CDK1 inhibition.

-

Modulation of Cell Cycle Regulatory Proteins:

-

p21(CIP1) Expression: An increase in the expression of the CDK inhibitor p21(CIP1) is observed. p21 can bind to and inhibit the activity of various cyclin-CDK complexes, further reinforcing the cell cycle arrest.

-

p27(KIP1) Degradation: A decrease in the levels of the CDK inhibitor p27(KIP1) has been noted.

-

E2F1 Expression: Expression of the transcription factor E2F1 is diminished. E2F1 is crucial for the transcription of genes required for S phase entry and cell cycle progression.

-

-

Retinoblastoma Protein (pRb) Dephosphorylation: Early inhibition of CDK1 activity leads to the dephosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb binds to E2F transcription factors, repressing the transcription of genes necessary for cell cycle progression.

Quantitative Data on this compound-Induced G2/M Phase Arrest

The efficacy of this compound in inducing G2/M phase arrest is dose-dependent. The following table summarizes the quantitative effects of this compound on cell cycle distribution in human leukemia cell lines.

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Percentage of Cells in G2/M Phase | Reference |

| U937 | 5 | 18 | Data not explicitly quantified in the provided search results, but significant G2/M arrest is implied prior to apoptosis. | [1] |

Note: While the provided search results strongly indicate G2/M arrest, specific quantitative data on the percentage of cells in each cell cycle phase at varying concentrations of this compound were not explicitly found. The table reflects the available information.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on G2/M phase arrest.

Cell Culture and Treatment

-

Cell Lines: Human leukemia cell lines such as U937, HL-60, and KG-1 are commonly used.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation and Application: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The stock solution is then diluted in the culture medium to the desired final concentrations. Control cells are treated with an equivalent amount of DMSO.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.

-

Cell Seeding and Treatment: Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 18-24 hours).

-

Cell Harvesting and Fixation:

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire at least 10,000 events per sample.

-

Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis of Cell Cycle Proteins

This protocol describes the detection of key cell cycle regulatory proteins by Western blotting.

-

Protein Extraction:

-

Following treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., CDK1, Cyclin B, p-Cdc2 (Tyr15), p21, E2F1, pRb) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an appropriate imaging system.

-

Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

-

Visualizations

Signaling Pathway of this compound-Induced G2/M Arrest

Caption: Signaling pathway of this compound-induced G2/M phase arrest.

Experimental Workflow for Cell Cycle Analysis

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Conclusion

This compound is a specific and potent inhibitor of CDK1 that effectively induces G2/M phase cell cycle arrest in cancer cells. Its mechanism of action is centered on the inhibition of the CDK1/Cyclin B complex, which leads to a cascade of downstream effects including the modulation of key cell cycle regulatory proteins such as p21, E2F1, and pRb. The detailed protocols and pathways described in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and to explore the intricate mechanisms of cell cycle control. Further studies are warranted to obtain more comprehensive quantitative data on the dose-dependent effects of this compound on cell cycle distribution across a wider range of cancer cell lines.

References

In-Depth Technical Guide: Discovery and Development of CGP-74514

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP-74514 is a potent, cell-permeable, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1). As a 2,6,9-trisubstituted purine derivative, it has been instrumental in elucidating the cellular processes regulated by CDK1, particularly in the context of cell cycle progression and apoptosis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, biological effects, and the experimental methodologies used for its characterization. While the initial discovery and synthetic route of this compound are not extensively detailed in publicly available literature, this guide consolidates the existing knowledge to support further research and development efforts.

Introduction

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a critical role in the regulation of the eukaryotic cell cycle. The activity of these kinases is dependent on their association with regulatory subunits called cyclins. The CDK1/cyclin B complex, in particular, is a key driver of the G2/M transition and entry into mitosis. Dysregulation of CDK activity is a hallmark of many cancers, making CDKs attractive targets for therapeutic intervention.

This compound emerged as a selective inhibitor of CDK1, enabling detailed investigation of its role in cellular proliferation and apoptosis. This guide summarizes the key findings related to this compound and provides detailed experimental frameworks for its study.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CDK1. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates, thereby arresting the cell cycle at the G2/M phase. At sufficient concentrations, this cell cycle arrest ultimately leads to the induction of apoptosis.

Signaling Pathway of this compound Induced Apoptosis

Caption: Signaling pathway of this compound induced apoptosis.

Biological Activity

In Vitro Kinase Inhibitory Activity

This compound is a potent inhibitor of CDK1. Its selectivity for CDK1 over other kinases has been a key feature of its utility in research.

| Kinase | IC50 (nM) |

| CDK1/Cyclin B | 25 |

| PKA | 125,000 |

| PKCα | 6,100 |

| EGFR | >10,000 |

Table 1: Kinase inhibitory profile of this compound.

Cellular Effects

This compound has been shown to induce apoptosis in a variety of human leukemia cell lines. The cytotoxic effects are dose and time-dependent.

| Cell Line | Apoptosis (5 µM, 18h) |

| U937 | ~95% |

| HL-60 | ~80% |

| KG-1 | ~60% |

| CCRF-CEM | ~40% |

| Raji | ~35% |

| THP-1 | ~30% |

Table 2: Apoptosis induction by this compound in human leukemia cell lines.

Experimental Protocols

CDK1 Kinase Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against CDK1/Cyclin B.

Caption: Workflow for a radioactive CDK1 kinase assay.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine CDK1/Cyclin B enzyme, histone H1 substrate, and varying concentrations of this compound in kinase assay buffer.

-

Initiation: Start the reaction by adding ATP (spiked with γ-32P-ATP).

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to X-ray film for autoradiography.

-

Quantification: Quantify the radioactive signal of the phosphorylated histone H1 bands to determine the IC50 value of this compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This method is used to quantify the percentage of apoptotic cells following treatment with this compound.

Methodology:

-

Cell Treatment: Culture leukemia cells in the presence of desired concentrations of this compound for the specified duration.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic/necrotic.

Western Blot Analysis

This protocol is for the detection of changes in cell cycle-related proteins upon treatment with this compound.

Methodology:

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21, p27, E2F1, pRb, or other proteins of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Discovery and Development

Currently, there is no publicly available information on in vivo efficacy studies in animal models or any registered clinical trials for this compound. Its primary utility has been as a research tool to probe the function of CDK1.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of CDK1. Its potent and selective inhibitory activity has enabled significant advances in our understanding of cell cycle control and the induction of apoptosis. While a complete developmental history of this compound is not publicly documented, the information and protocols provided in this guide offer a solid foundation for researchers utilizing this compound in their studies. Further research is warranted to explore its potential therapeutic applications.

Unraveling the Molecular Interactions of CGP-74514: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular targets of CGP-74514, a potent cell cycle inhibitor. This document delves into its primary and potential secondary targets, summarizes the available quantitative data, outlines detailed experimental methodologies for its characterization, and visualizes key signaling pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic small molecule that has garnered significant interest in cancer research due to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. Initially identified as a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1), its mechanism of action involves the modulation of key cellular processes that govern cell proliferation and survival. Understanding the precise molecular targets of this compound is crucial for its development as a potential therapeutic agent and as a tool for basic research.

Molecular Targets of this compound

The primary molecular target of this compound has been identified as Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the G2/M phase transition of the cell cycle. However, evidence suggests that this compound may exhibit a broader selectivity profile, potentially acting as a pan-CDK inhibitor.

Primary Target: Cyclin-Dependent Kinase 1 (CDK1)

This compound is a potent inhibitor of CDK1, with a reported half-maximal inhibitory concentration (IC50) of 25 nM. CDK1, in complex with its regulatory subunit Cyclin B, forms the M-phase promoting factor (MPF), which is essential for the initiation of mitosis. By inhibiting CDK1, this compound prevents the phosphorylation of key substrates required for mitotic entry, leading to a G2 phase cell cycle arrest.

Potential Secondary and Off-Target Effects

While CDK1 is the most well-characterized target, some studies suggest that this compound may also inhibit other cyclin-dependent kinases, including CDK2 and CDK5, and to a lesser extent, CDK4, CDK7, and CDK9. This broader activity profile suggests that this compound could be considered a pan-CDK inhibitor. However, comprehensive quantitative data on its inhibitory activity against a wide panel of kinases is not extensively available in the public domain.

Beyond CDKs, this compound has been observed to reduce the phosphorylation of Akt, a key component of the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation. This effect could be a downstream consequence of CDK inhibition or may indicate direct or indirect off-target effects on upstream regulators of Akt.

Quantitative Inhibitory Data

| Target | IC50 Value | Assay Type | Reference |

| CDK1 | 25 nM | In vitro kinase assay |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular targets and cellular effects of this compound.

In Vitro Kinase Assay for IC50 Determination

This protocol describes a representative method for determining the IC50 value of this compound against CDK1/Cyclin B.

Materials:

-

Recombinant human CDK1/Cyclin B enzyme

-

Histone H1 as a substrate

-

This compound

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in the kinase reaction buffer.

-

In a microcentrifuge tube, combine the recombinant CDK1/Cyclin B enzyme, Histone H1 substrate, and the diluted this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Cell-Based Assay: Western Blot Analysis of Cell Cycle Proteins

This protocol outlines the steps to analyze the effect of this compound on the phosphorylation status of Retinoblastoma protein (pRb) and the expression levels of p21.

Materials:

-

Human cancer cell line (e.g., U937 leukemia cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against phospho-pRb (Ser807/811), total pRb, p21, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE equipment and reagents

-

Western blotting apparatus

Procedure:

-

Culture the cancer cells to the desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

-

Harvest the cells and lyse them using the cell lysis buffer.

-

Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the changes in protein expression and phosphorylation.

Apoptosis Assay by Annexin V Staining and Flow Cytometry

This protocol describes how to assess the induction of apoptosis by this compound using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

-

Human cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

-

Flow cytometer

Procedure:

-

Seed the cells and treat them with this compound or vehicle control for the desired time.

-

Harvest both the adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the action and analysis of this compound.

Caption: this compound inhibits CDK1, preventing the formation of active MPF and blocking G2/M transition.

Caption: this compound reduces Akt phosphorylation, potentially impacting cell survival signaling.

An In-Depth Technical Guide to CGP-74514 in Leukemia and Bladder Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP-74514 is a potent and selective, cell-permeable, reversible, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1] It has emerged as a valuable tool in cancer research, particularly in the investigation of hematological malignancies and solid tumors. This technical guide provides a comprehensive overview of the core findings related to this compound in leukemia and bladder cancer research, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its mechanism of action through signaling pathways. While extensive research has been conducted on its effects in leukemia, its specific application in bladder cancer is a promising but less explored area.

This compound in Leukemia Research

This compound has demonstrated significant anti-leukemic activity by inducing apoptosis and cell cycle arrest in various human leukemia cell lines.

Quantitative Data

The following tables summarize the key quantitative findings from studies of this compound in leukemia.

Table 1: Inhibitory Activity of this compound

| Target | IC50 |

| CDK1 | 25 nM |

Table 2: Apoptosis Induction in Leukemia Cell Lines by this compound

| Cell Line | Concentration | Exposure Time | Apoptosis Rate |

| U937 | 5 µM | 4 hours | Apparent |

| U937 | 5 µM | 24 hours | ~100% |

| HL-60 | 5 µM | 18 hours | 30-95% |

| KG-1 | 5 µM | 18 hours | 30-95% |

| CCRF-CEM | 5 µM | 18 hours | 30-95% |

| Raji | 5 µM | 18 hours | 30-95% |

| THP-1 | 5 µM | 18 hours | 30-95% |

Table 3: Effects of this compound on Cell Cycle and Related Proteins in U937 Leukemia Cells (5 µM, 18 hours)

| Protein/Process | Effect |

| p21(CIP1) expression | Increased |

| p27(KIP1) degradation | Increased |

| E2F1 expression | Diminished |

| p34(CDC2) phosphorylation | Dephosphorylation |

| pRb phosphorylation | Dephosphorylation (early), followed by degradation |

Signaling Pathways in Leukemia

This compound primarily exerts its effects by inhibiting CDK1, a key regulator of the cell cycle. This inhibition leads to a cascade of events culminating in cell cycle arrest and apoptosis.

Caption: this compound mechanism in leukemia.

Experimental Protocols: Leukemia

The following are detailed methodologies for key experiments cited in leukemia research involving this compound.

-

Cell Lines: U937, HL-60, KG-1, CCRF-CEM, Raji, and THP-1 human leukemia cell lines.

-

Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, penicillin (100 U/mL), and streptomycin (100 µg/mL).[2][3][4]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[2][3][4]

-

Subculture: Suspension cultures are diluted with fresh medium to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[3][4]

-

Cell Treatment: Seed leukemia cells at a density of 1 x 10^6 cells/mL and treat with 5 µM this compound for the desired time points (e.g., 4, 18, 24 hours).

-

Harvesting: Collect cells by centrifugation at 500 x g for 5 minutes.

-

Washing: Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Staining: Resuspend cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions (e.g., Annexin V-FITC Apoptosis Detection Kit).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.[5] Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Caption: Apoptosis assay workflow.

-

Cell Lysis: After treatment with this compound, wash cells with PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p21, p27, E2F1, phospho-pRb, total pRb, β-actin) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's recommendations.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: Western blot workflow.

This compound in Bladder Cancer Research

The role of CDK1 in bladder cancer is an active area of investigation, and CDK1 inhibitors are considered a promising therapeutic strategy. However, to date, there is a notable lack of published studies with specific quantitative data on the effects of this compound in bladder cancer cell lines. The information presented here is based on the known role of CDK1 in bladder cancer and findings from studies using other CDK1 inhibitors.

Signaling Pathways in Bladder Cancer

CDK1 is a key driver of cell cycle progression in bladder cancer. Its overexpression is associated with higher tumor grade and stage. The CDK1/TFCP2L1/ID2 cascade has been identified as a novel pathway in bladder cancer, where CDK1 phosphorylates and activates the transcription factor TFCP2L1, leading to the repression of the tumor suppressor ID2. This promotes stemness and survival of bladder cancer cells.

Caption: CDK1 signaling in bladder cancer.

Expected Effects and Experimental Approach

Based on its mechanism of action and the role of CDK1 in bladder cancer, it is hypothesized that this compound would:

-

Inhibit the proliferation of bladder cancer cells.

-

Induce G2/M cell cycle arrest.

-

Promote apoptosis.

To investigate these potential effects, the following experimental protocols, adapted from general cancer cell biology and the leukemia studies, would be appropriate for bladder cancer research.

-

Cell Seeding: Seed bladder cancer cell lines (e.g., T24, 5637, RT4) in 96-well plates at an appropriate density.

-

Drug Treatment: Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilization solution (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value can then be calculated.

-

Cell Treatment and Harvesting: Treat bladder cancer cells with this compound, then harvest and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a solution containing propidium iodide and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound is a well-characterized CDK1 inhibitor with proven efficacy in inducing apoptosis and cell cycle arrest in leukemia cell lines. The detailed protocols provided in this guide will enable researchers to further investigate its mechanism of action and potential therapeutic applications in hematological malignancies.

The role of this compound in bladder cancer, while promising due to the known importance of CDK1 in this disease, remains largely unexplored. There is a critical need for studies to determine the IC50 values of this compound in various bladder cancer cell lines and to quantify its effects on cell proliferation, apoptosis, and the cell cycle. Future research should focus on validating the expected effects of this compound in bladder cancer models, both in vitro and in vivo, to pave the way for its potential clinical development for this malignancy. The experimental workflows outlined in this guide provide a solid foundation for such investigations.

References

- 1. CGP-74514A hydrochloride | CDK1 inhibitor | Probechem Biochemicals [probechem.com]

- 2. U937. Culture Collections [culturecollections.org.uk]

- 3. static.igem.org [static.igem.org]

- 4. U937 Cell Line - a Model for Monocytic Leukemia Research [cytion.com]

- 5. Flow cytometry study of cell cycle, apoptosis and drug resistance in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

CGP-74514A: A Technical Examination of its Profile as a Pan-CDK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the classification of CGP-74514A as a pan-cyclin-dependent kinase (CDK) inhibitor. Initially identified as a potent inhibitor of CDK1, subsequent research has revealed a broader activity profile, suggesting a more complex interaction with the CDK family. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for inhibitor characterization, and visualizations of relevant cellular pathways and experimental workflows.

Core Concept: Pan-CDK Inhibition

Pan-CDK inhibitors are small molecules that exhibit inhibitory activity against multiple members of the cyclin-dependent kinase family. Given the highly conserved nature of the ATP-binding pocket across CDKs, achieving absolute selectivity for a single CDK is a significant challenge in drug discovery. Pan-CDK inhibitors, by virtue of their broader targeting, can induce a more profound and widespread cell cycle arrest compared to highly selective inhibitors. However, this lack of selectivity can also lead to increased off-target effects and toxicity. The characterization of a compound as a "pan-inhibitor" relies on comprehensive profiling against a panel of CDK enzymes to determine its inhibitory potency (typically measured as IC50 or Ki values) across the family.

Quantitative Data: Inhibitory Profile of CGP-74514A

While originally reported as a selective CDK1 inhibitor with a potent IC50 value of 25 nM, further studies have demonstrated that CGP-74514A inhibits a wider range of CDKs.[1][2][3] This promiscuous selectivity profile has led to the suggestion that it should be considered a pan-CDK inhibitor.[4][5][6] The compound demonstrates significantly weaker affinity for cyclin-free CDK1 compared to cyclin-free CDK2, indicating a nuanced mechanism of action that may be influenced by the cyclin partner.

The table below summarizes the available quantitative data on the inhibitory activity of CGP-74514A against various kinases. It is important to note that a complete, publicly available dataset of IC50 values for CGP-74514A against all major CDKs is not consistently reported in the literature. The data presented here is compiled from various sources and highlights the compound's potency against several key cell cycle regulators.

| Kinase Target | IC50 (nM) | Comments |

| CDK1/cyclin B | 25 | Potent inhibition, originally identified as the primary target. |

| CDK2 | Data suggests potent inhibition, but specific IC50 values are not consistently reported. | |

| CDK5 | Reported to have potent inhibitory activity. | |

| CDK4 | Exhibits some level of inhibition. | |

| CDK7 | Exhibits some level of inhibition. | |

| CDK9 | Exhibits some level of inhibition. |

Data compiled from multiple sources. The lack of standardized, comprehensive screening data necessitates further investigation to fully delineate the complete selectivity profile of CGP-74514A.

Experimental Protocols: Methodologies for Characterizing CDK Inhibitors

The determination of the inhibitory potential of compounds like CGP-74514A relies on robust and reproducible in vitro kinase assays. Below are detailed methodologies for key experiments cited in the characterization of CDK inhibitors.

In Vitro Kinase Assay for IC50 Determination

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific CDK, using Histone H1 as a generic substrate.

Materials:

-

Purified, active CDK/cyclin complex (e.g., CDK1/cyclin B)

-

Histone H1 (as substrate)

-

CGP-74514A (or other test inhibitor)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Prepare a serial dilution of CGP-74514A in the kinase assay buffer. A typical starting concentration might be 100 µM, with 10-fold serial dilutions.

-

In a microcentrifuge tube, combine:

-

Kinase assay buffer

-

The desired concentration of CGP-74514A

-

Histone H1 (final concentration typically 1 µg/µL)

-

Active CDK/cyclin complex (the amount should be determined empirically to ensure a linear reaction rate)

-

-

Initiate the kinase reaction by adding [γ-³²P]ATP (final concentration typically 10 µM, with a specific activity of ~500 cpm/pmol).

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 papers three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Rinse the papers with acetone and allow them to air dry.

-

Quantify the incorporated radioactivity by placing the paper in a scintillation vial with scintillation fluid and measuring the counts per minute (cpm) using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of CGP-74514A relative to a control reaction with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows